2-Deoxystreptamine dihydrobromide
Overview
Description
2-Deoxystreptamine dihydrobromide is an important component of several aminocyclitol antibiotics . It has a molecular weight of 323.99 and a molecular formula of C6H14N2O3 • 2 HBr .
Molecular Structure Analysis
The molecular structure of 2-Deoxystreptamine dihydrobromide is represented by the formula C6H14N2O3 • 2 HBr . The Hill notation for its empirical formula is also C6H14N2O3 • 2 HBr .Physical And Chemical Properties Analysis
2-Deoxystreptamine dihydrobromide has a molecular weight of 323.99 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Biosynthesis of Aminoglycosides : 2-Deoxystreptamine is crucial in the biosynthesis of aminoglycoside antibiotics, which are clinically valuable. Understanding its biosynthetic pathways is important for manipulating and engineering novel aminoglycosides (Llewellyn & Spencer, 2006).
Synthesis Studies : Synthetic approaches to protected 2-deoxystreptamine have been explored, given its significance in developing antibiotics like Streptomycin and Neomycins (Kim, Lee & Cheong, 2004).
Biosynthetic Machinery Insights : Detailed understanding of the biosynthetic machinery for 2-deoxystreptamine-containing aminoglycosides has been achieved, helping in the development of antibiotics like neomycin, kanamycin, and gentamicin (Kudo & Eguchi, 2016).
Efficient Preparation for New Aminoglycosides : Studies on the efficient preparation of 2-deoxystreptamine derivatives have been conducted, aiding in the synthesis of novel aminoglycoside entities (Busscher et al., 2004).
Heterologous Production : The heterologous production and detection of recombinant directing 2-deoxystreptamine in non-aminoglycoside-producing hosts have been studied, which is significant for the development of hybrid aminoglycosides (Kurumbang et al., 2008).
Drug Selectivity : Research has been done on how modifications in 2-deoxystreptamine aminoglycosides affect their selectivity and activity, particularly towards bacterial ribosomes, which is crucial for clinical applications (Perez-Fernandez et al., 2014).
RNA Recognition : Studies on 2-deoxystreptamine aminoglycosides have provided insights into the molecular basis for their prokaryotic specificity of action, particularly in their interaction with rRNA (Kaul, Barbieri & Pilch, 2005).
Safety And Hazards
2-Deoxystreptamine dihydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, mist, or gas, ensure adequate ventilation, and use personal protective equipment such as dust masks, eyeshields, and gloves .
Future Directions
While specific future directions for 2-Deoxystreptamine dihydrobromide were not found in the search results, there is a general interest in the development of new original scaffolds for selective RNA targeting, which is one of the main challenges of current medicinal chemistry . This includes the search for RNA ligands targeting the biogenesis of oncogenic miRNAs, whose overexpression has been directly linked to the development of various cancers .
properties
IUPAC Name |
(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.2BrH/c7-2-1-3(8)5(10)6(11)4(2)9;;/h2-6,9-11H,1,7-8H2;2*1H/t2-,3+,4+,5-,6?;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOWLZRZNUTOR-IKNHPHTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745403 | |
Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxystreptamine, Dihydrobromide | |
CAS RN |
84107-26-6 | |
Record name | (1R,3S,4R,6S)-4,6-Diaminocyclohexane-1,2,3-triol--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Deoxystreptamine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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